4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine is a chemical compound known for its unique structure and properties. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the methanesulfonyl group attached to the phenyl ring adds to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-(methanesulfonyl)phenylhydrazine with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of the hydrazine derivative with carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanesulfonyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced oxadiazole compounds, and various substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)phenylacetic acid
- 4-(Methanesulfonyl)phenylboronic acid
- Methanesulfonyl chloride
Uniqueness
4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine is unique due to the combination of the oxadiazole ring and the methanesulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
89992-07-4 |
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Molecular Formula |
C9H9N3O3S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-6(3-5-7)8-9(10)12-15-11-8/h2-5H,1H3,(H2,10,12) |
InChI Key |
JFHREMKLNREPAG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NON=C2N |
Origin of Product |
United States |
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